molecular formula C9H10O3 B181751 3-Ethoxybenzoic acid CAS No. 621-51-2

3-Ethoxybenzoic acid

Cat. No.: B181751
CAS No.: 621-51-2
M. Wt: 166.17 g/mol
InChI Key: DTFQMPQJMDEWKJ-UHFFFAOYSA-N
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Description

3-Ethoxybenzoic acid: is an organic compound with the molecular formula C9H10O3 . It is a derivative of benzoic acid, where an ethoxy group is substituted at the third position of the benzene ring. This compound is known for its applications in organic synthesis, pharmaceuticals, agrochemicals, and dyestuffs .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Ethoxybenzoic acid can be synthesized through various methods. One common synthetic route involves the ethylation of 3-hydroxybenzoic acid. This reaction typically uses ethyl iodide or diethyl sulfate as the ethylating agent in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods: In an industrial setting, this compound is produced by the esterification of 3-hydroxybenzoic acid followed by hydrolysis. The esterification step involves reacting 3-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The resulting ethyl 3-hydroxybenzoate is then hydrolyzed to yield this compound .

Chemical Reactions Analysis

Types of Reactions: 3-Ethoxybenzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-Ethoxybenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethoxybenzoic acid involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in metabolic pathways. The ethoxy group can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 2-Ethoxybenzoic acid
  • 4-Ethoxybenzoic acid
  • 3-Methoxybenzoic acid
  • 3-Hydroxybenzoic acid

Comparison: 3-Ethoxybenzoic acid is unique due to the position of the ethoxy group on the benzene ring. This positional difference can significantly affect the compound’s chemical properties and reactivity. For example, 2-Ethoxybenzoic acid and 4-Ethoxybenzoic acid have the ethoxy group at different positions, leading to variations in their reactivity and applications. Similarly, 3-Methoxybenzoic acid has a methoxy group instead of an ethoxy group, which alters its chemical behavior .

Properties

IUPAC Name

3-ethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6H,2H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTFQMPQJMDEWKJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80211152
Record name 3-Ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

621-51-2
Record name 3-Ethoxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=621-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Ethoxybenzoic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Ethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80211152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-ethoxybenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.009.720
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-ETHOXYBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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